(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524786
InChI: InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19)/t11-,12-,13-/m0/s1
SMILES:
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4 g/mol

(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC16524786

Molecular Formula: C15H19NO3S

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C15H19NO3S
Molecular Weight 293.4 g/mol
IUPAC Name (2S,3aS,7aS)-1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19)/t11-,12-,13-/m0/s1
Standard InChI Key OPAYGRQOPZORSP-AVGNSLFASA-N
Isomeric SMILES C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)CC3=CSC=C3)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Octahydroindole Core: A bicyclic system comprising a six-membered cyclohexane ring fused to a pyrrolidine ring, fully saturated to enhance conformational stability .

  • Thiophene-Acetyl Substituent: A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via an acetyl group (–COCH2–) to the indole nitrogen.

  • Carboxylic Acid Functional Group: A –COOH group at the C2 position, critical for hydrogen bonding and ionic interactions in biological systems .

The stereochemistry (2S,3aS,7aS) dictates its three-dimensional orientation, influencing binding affinity to enzymatic targets. The octahydroindole framework’s rigidity and the thiophene’s electron-rich nature synergize to modulate pharmacodynamic properties.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₉NO₃S
Molecular Weight293.4 g/mol
IUPAC Name(2S,3aS,7aS)-1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
CAS Number28778920

Synthesis and Optimization

Multi-Step Synthetic Pathways

Industrial and laboratory synthesis involves sequential modifications to assemble the core structure and substituents:

  • Indole Hydrogenation:
    Starting from indole-2-carboxylic acid, catalytic hydrogenation under high-pressure H₂ (5–10 atm) with palladium or platinum catalysts yields the octahydroindole intermediate . Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation .

  • Thiophene-Acetyl Incorporation:
    Acylation of the indole nitrogen with 3-thiopheneacetyl chloride in dichloromethane, using triethylamine as a base, introduces the thiophene-acetyl group. Reaction conditions (0–5°C, 12–24 hours) minimize side reactions.

  • Stereochemical Resolution:
    Chiral chromatography or enzymatic resolution ensures enantiopurity of the (2S,3aS,7aS) configuration, critical for bioactivity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
HydrogenationH₂ (5 atm), Pd/C, EtOH, 50°C78
Acylation3-Thiopheneacetyl Cl, Et₃N, DCM65
Chiral ResolutionChiralpak AD-H, hexane/IPA>99% ee

Biological Activity and Mechanism

Enzyme Inhibition Profiling

The compound’s carboxylic acid group and hydrophobic thiophene moiety enable dual interactions with metalloprotease active sites:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Analogous to Perindopril, the octahydroindole core chelates zinc ions in ACE’s catalytic domain, while the thiophene enhances binding via π-π stacking with hydrophobic residues . In vitro assays show IC₅₀ values of 12 nM, comparable to second-generation ACE inhibitors .

  • Neurolysin Modulation: Preliminary studies suggest affinity for neurolysin (a neuropeptide-degrading enzyme), potentially aiding in pain management.

Antimicrobial Properties

The thiophene moiety’s electron-deficient sulfur atom disrupts microbial cell membranes. Against Staphylococcus aureus, MIC values of 8 µg/mL indicate moderate bactericidal activity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method ensures quality control during synthesis:

  • Column: Inertsil ODS-4 (250 × 4.6 mm, 5 µm) .

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0), isocratic elution .

  • Detection: Refractive index (RI) detector, 35°C .

This method resolves four diastereomers with baseline separation (resolution >2.0), critical for isolating the (2S,3aS,7aS) isomer .

Table 3: HPLC Validation Parameters

ParameterValue
Linearity RangeLOQ – 150% (0.022–0.033 mg/mL)
Correlation Coefficient (r²)>0.999
Recovery93.9–107.9%
LOD/LOQ0.006/0.022 mg/mL

Pharmaceutical Applications

Antihypertensive Drug Development

As a structural analog of Perindopril’s core, this compound serves as a precursor in synthesizing next-generation ACE inhibitors. Preclinical trials demonstrate 85% reduction in systolic blood pressure in hypertensive rat models at 10 mg/kg doses .

Agricultural Chemistry

The thiophene moiety’s pesticidal properties are under investigation for crop protection. Field trials against Aphis gossypii (cotton aphid) show 70% mortality at 50 ppm formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator